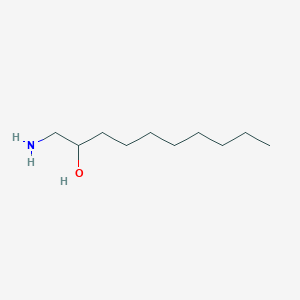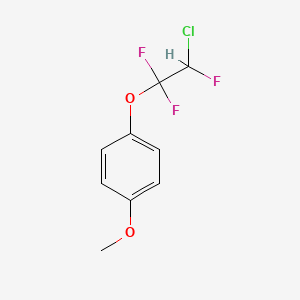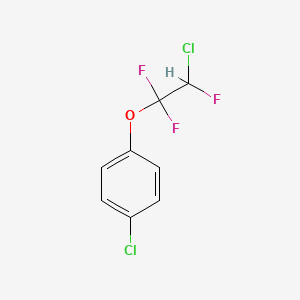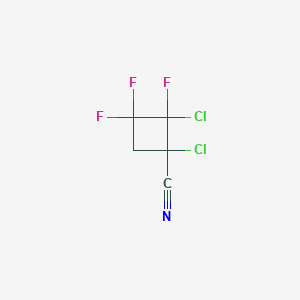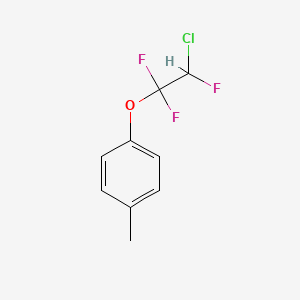
1-(2-Chloro-1,1,2-trifluoroethoxy)-4-methylbenzene, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-1,1,2-trifluoroethoxy)-4-methylbenzene, 97% (also known as CTFE) is a chemical compound that is widely used in a variety of scientific research applications. It is a chlorinated hydrocarbon with a boiling point of over 100°C and a melting point of -68°C. CTFE is a highly reactive compound, and its reactivity and versatility make it an attractive option for a variety of laboratory experiments. In
科学的研究の応用
CTFE is widely used in a variety of scientific research applications. It has been used in studies involving the synthesis of organic compounds, the development of new catalysts, and the study of the reaction mechanisms of organic compounds. CTFE has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and in the synthesis of polymers, such as polyvinyl chloride.
作用機序
CTFE is a highly reactive compound and its reactivity is due to its electron-withdrawing properties. CTFE has a relatively high electron affinity, which allows it to form strong covalent bonds with other molecules. Its electron-withdrawing properties also make it an effective catalyst in the synthesis of organic compounds.
Biochemical and Physiological Effects
CTFE is considered to be relatively non-toxic and is not known to have any adverse biochemical or physiological effects. However, it is important to note that CTFE is highly flammable and should be handled with caution in the laboratory. In addition, CTFE should not be ingested or inhaled, as it can cause irritation of the eyes, skin, and respiratory tract.
実験室実験の利点と制限
CTFE has several advantages for laboratory experiments. It is a highly reactive compound, which makes it an effective catalyst for the synthesis of organic compounds. In addition, CTFE is relatively non-toxic and has a low boiling point, which allows for the use of lower temperatures in laboratory experiments. However, CTFE is highly flammable, and it should be handled with caution in the laboratory.
将来の方向性
CTFE has many potential applications in the future. It could be used in the development of new catalysts, the synthesis of pharmaceuticals, and the development of polymers. In addition, CTFE could be used in the study of reaction mechanisms and the synthesis of organic compounds. Furthermore, CTFE could be used in the development of new materials, such as polymers, for use in biomedical and industrial applications.
合成法
CTFE is synthesized through a process known as halogenation. This process involves the substitution of a hydrogen atom in an organic compound with a halogen atom, such as chlorine. In the case of CTFE, the halogenation process is carried out by reacting 1-chloro-2,2,2-trifluoroethane (CF3CH2Cl) with 4-methylbenzene (C6H5CH3) in the presence of a catalyst, such as zinc chloride. This reaction results in the formation of CTFE.
特性
IUPAC Name |
1-(2-chloro-1,1,2-trifluoroethoxy)-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O/c1-6-2-4-7(5-3-6)14-9(12,13)8(10)11/h2-5,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGJFDNXDNMZCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[5-(Hydroxymethyl)-2-methyl-pyrazol-3-yl]methylsulfanyl]naphthalen-1-ol](/img/structure/B6300836.png)
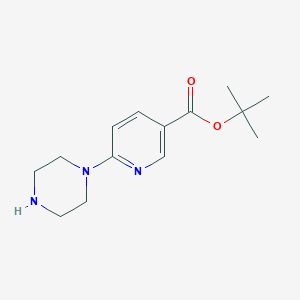
![5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6300853.png)
![N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide](/img/structure/B6300854.png)
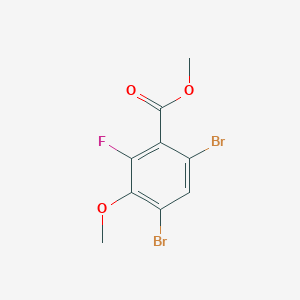
![N-[4-[6-(4-Fluorophenyl)-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl]-2-pyridyl]acetamide](/img/structure/B6300868.png)




